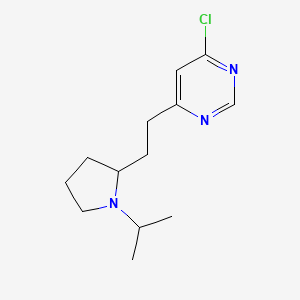
4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine
説明
Synthesis Analysis
Pyrimidines, including CIPP, can be synthesized using organolithium reagents . The process involves a nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of CIPP includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains an isopropylpyrrolidin-2-yl group and an ethyl group attached to the pyrimidine ring.科学的研究の応用
Applications in Nonlinear Optics and Photophysics
The pyrimidine ring, a component of 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine, is notably present in DNA and RNA as a nitrogenous base. It has garnered attention due to its significance in nonlinear optics (NLO) and photophysical properties. Specifically, thiopyrimidine derivatives, a category closely related to the compound , have been extensively studied for their promising applications in medicine and nonlinear optics fields. These derivatives exhibit significant NLO characteristics, making them suitable for high-tech applications in the optoelectronic domain. The research has extensively utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to analyze structural parameters, vibrational analyses, and photophysical properties, underscoring the compound's potential in these advanced applications (Hussain et al., 2020).
Role in Molecular Recognition and Pharmaceutical Research
Pyrimidine and its derivatives, including 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine, play a crucial role in biology and medicine. For instance, the aminopyrimidine fragment is found in three of the four DNA bases, highlighting its importance in genetic material. The structure and properties of pyrimidine derivatives have been thoroughly studied to understand their role in molecular recognition processes, which are fundamental in the targeted drug action of pharmaceuticals containing this functionality. Investigations into the crystalline forms of these compounds, their tautomeric forms, and the bond lengths within the cations have provided valuable insights into their molecular recognition capabilities, essential for pharmaceutical applications (Rajam et al., 2017).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of compounds related to 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine have been a subject of extensive research. Studies have focused on synthesizing novel derivatives and analyzing their structures using techniques like single-crystal X-ray diffraction. Such research not only adds to the understanding of the structural aspects of these compounds but also contributes to the exploration of their potential applications in various fields, including pharmaceuticals and materials science (Hu Yang, 2009).
作用機序
Target of Action
Pyrimidines, in general, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It’s worth noting that pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to interact with their targets through various mechanisms, often involving the inhibition of key enzymes or pathways.
Biochemical Pathways
Pyrimidines are known to affect various biochemical pathways, often related to inflammation and other immune responses .
Result of Action
Given the known anti-inflammatory effects of pyrimidines , it’s likely that this compound may have similar effects.
特性
IUPAC Name |
4-chloro-6-[2-(1-propan-2-ylpyrrolidin-2-yl)ethyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c1-10(2)17-7-3-4-12(17)6-5-11-8-13(14)16-9-15-11/h8-10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWYICPOXHNXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)
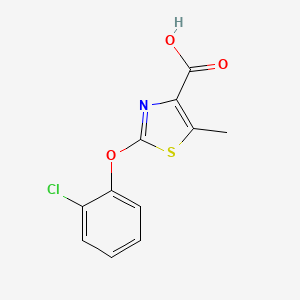
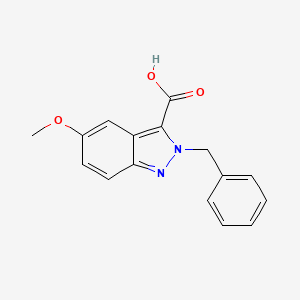
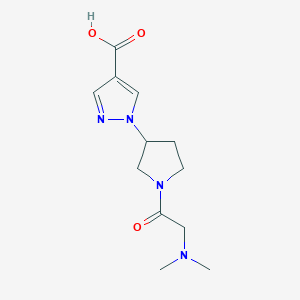
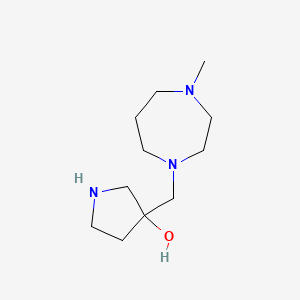

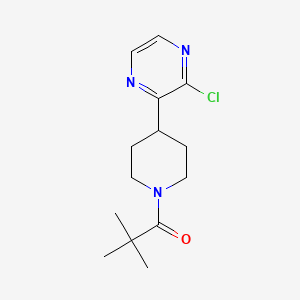

![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)
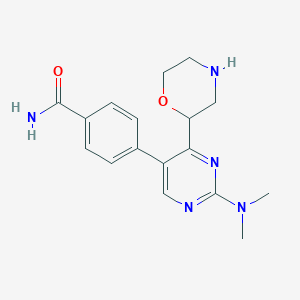
![3-[6-(1-Methanesulfonyl-piperidin-4-yl)-2-methyl-pyrimidin-4-yl]-propionic acid](/img/structure/B1399218.png)
![[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399221.png)